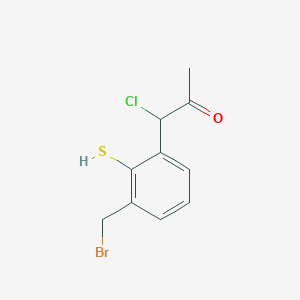
1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
准备方法
The synthesis of 1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by thiolation and chlorination steps. The reaction conditions often involve the use of solvents like carbon tetrachloride and catalysts to facilitate the bromination and thiolation processes . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. The mercapto group can participate in redox reactions, influencing cellular pathways .
相似化合物的比较
Similar compounds to 1-(3-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one include:
- 1-(3-Bromomethylphenyl)-1-chloropropan-2-one
- 1-(2-Mercaptophenyl)-1-chloropropan-2-one These compounds share structural similarities but differ in the position of the bromomethyl and mercapto groups. The unique combination of these functional groups in this compound contributes to its distinct reactivity and potential applications .
属性
分子式 |
C10H10BrClOS |
|---|---|
分子量 |
293.61 g/mol |
IUPAC 名称 |
1-[3-(bromomethyl)-2-sulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(13)9(12)8-4-2-3-7(5-11)10(8)14/h2-4,9,14H,5H2,1H3 |
InChI 键 |
SRVCLNCGOQZTPP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC=CC(=C1S)CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















